![molecular formula C14H15ClN2 B11864678 2-Chloro-4-(piperidin-1-yl)quinoline](/img/structure/B11864678.png)
2-Chloro-4-(piperidin-1-yl)quinoline
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Overview
Description
2-Chloro-4-(piperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperidinylation: The final step involves the nucleophilic substitution of the chlorine atom with piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave irradiation and solvent-free conditions are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Quinoline N-oxides: Formed through oxidation reactions.
Tetrahydroquinolines: Formed through reduction reactions.
Scientific Research Applications
Antimalarial Activity
The quinoline scaffold is well-known for its antimalarial properties, and derivatives like 2-Chloro-4-(piperidin-1-yl)quinoline have been investigated for their potential against malaria-causing parasites. Research indicates that compounds with a piperidine moiety exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Case Study: Synthesis and Evaluation
A study synthesized a series of quinoline-piperidine derivatives, including this compound, which demonstrated nanomolar potency against both chloroquine-sensitive and resistant strains of P. falciparum. The compounds showed no cytotoxicity at the maximum concentration tested, highlighting their potential as safe antimalarial agents .
Anticancer Properties
The quinoline structure has also been associated with anticancer activity. Specifically, derivatives containing the piperidine ring have shown increased selectivity towards cancer cells compared to non-cancerous cells.
Case Study: Hybrid Compounds
Research involving hybrid compounds that combine quinoline with piperidine has indicated enhanced cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that certain analogs exhibited significantly stronger growth inhibition on breast cancer cells than on non-cancerous cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of quinoline derivatives, particularly in relation to Alzheimer’s disease. The incorporation of piperidine into the quinoline structure has been shown to enhance cholinesterase inhibitory activity.
Case Study: Cholinesterase Inhibition
In a study focused on developing new anti-Alzheimer agents, compounds based on this compound were synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggested that these compounds could serve as effective cholinesterase inhibitors, which are crucial in managing Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the piperidine ring, making it less versatile in biological applications.
4-(Piperidin-1-yl)quinoline: Lacks the chlorine atom, which affects its reactivity and binding properties.
2-Chloro-4-(morpholin-1-yl)quinoline: Contains a morpholine ring instead of a piperidine ring, leading to different pharmacological profiles.
Uniqueness
2-Chloro-4-(piperidin-1-yl)quinoline is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of modifications and applications in various fields of research .
Biological Activity
2-Chloro-4-(piperidin-1-yl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline core with a chlorine atom at the 2-position and a piperidine group at the 4-position. This structural configuration is crucial for its interaction with biological targets.
The primary biological activities of this compound are attributed to its ability to inhibit specific proteins involved in lipid metabolism and glucose homeostasis. Notably, it has been shown to interact with fatty acid binding proteins (FABP4 and FABP5), which play significant roles in cellular lipid transport and metabolism. Inhibition of these proteins can lead to improved insulin sensitivity and reduced blood glucose levels, indicating potential applications in diabetes management.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, demonstrating its anticancer properties as well as antimalarial effects. Below is a summary of its biological activities:
Anticancer Activity
Research indicates that derivatives of quinoline, including this compound, have been synthesized and tested for their anticancer efficacy. In vitro studies demonstrated that these compounds exhibit significant growth inhibition in various cancer cell lines such as MDA-MB468 (breast cancer) and others . The selectivity towards cancer cells over normal cells suggests that these compounds could be developed into targeted therapies.
Antimalarial Activity
In studies focused on malaria, this compound derivatives were evaluated for their efficacy against Plasmodium falciparum. The results showed moderate potency with IC50 values indicating effective inhibition of parasite growth . The mechanism involves disruption of essential metabolic pathways in the parasite, making it a candidate for further development as an antimalarial drug.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Its interaction with FABPs may influence its bioavailability and tissue distribution.
Properties
Molecular Formula |
C14H15ClN2 |
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Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-chloro-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H15ClN2/c15-14-10-13(17-8-4-1-5-9-17)11-6-2-3-7-12(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
DBJNBUJNMFRMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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